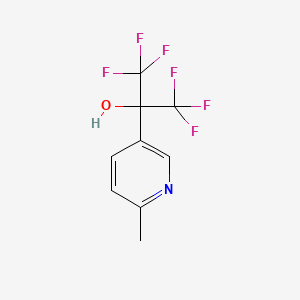
1,1,1,3,3,3-Hexafluoro-2-(6-methylpyridin-3-yl)propan-2-ol
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
1,1,1,3,3,3-Hexafluoro-2-(6-methylpyridin-3-yl)propan-2-ol is a fluorinated organic compound known for its unique chemical properties. It is characterized by the presence of six fluorine atoms and a pyridine ring, which contribute to its high stability and reactivity. This compound is used in various scientific research applications due to its distinctive chemical structure.
Preparation Methods
The synthesis of 1,1,1,3,3,3-Hexafluoro-2-(6-methylpyridin-3-yl)propan-2-ol typically involves the following steps:
Starting Materials: The synthesis begins with hexafluoropropylene and 6-methylpyridine.
Reaction Conditions: The reaction is carried out under controlled conditions, often involving the use of a catalyst to facilitate the formation of the desired product.
Industrial Production: On an industrial scale, the production of this compound may involve continuous flow reactors to ensure consistent quality and yield.
Chemical Reactions Analysis
1,1,1,3,3,3-Hexafluoro-2-(6-methylpyridin-3-yl)propan-2-ol undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using strong oxidizing agents, leading to the formation of corresponding ketones or carboxylic acids.
Reduction: Reduction reactions can convert the compound into alcohols or other reduced forms.
Substitution: The fluorine atoms in the compound can be substituted with other functional groups using appropriate reagents and conditions.
Common Reagents and Conditions: Typical reagents include hydrogen peroxide for oxidation, lithium aluminum hydride for reduction, and various halogenating agents for substitution reactions.
Major Products: The major products formed from these reactions depend on the specific conditions and reagents used, but they generally include derivatives with modified functional groups.
Scientific Research Applications
1,1,1,3,3,3-Hexafluoro-2-(6-methylpyridin-3-yl)propan-2-ol has a wide range of applications in scientific research:
Chemistry: It is used as a solvent and reagent in various organic synthesis reactions, particularly those involving fluorinated compounds.
Biology: The compound is used in the study of enzyme mechanisms and protein-ligand interactions due to its ability to form stable complexes with biological molecules.
Medicine: Research into potential pharmaceutical applications includes its use as a building block for drug development, particularly for compounds targeting specific enzymes or receptors.
Industry: In industrial applications, the compound is used in the production of specialty chemicals and materials, including polymers and coatings.
Mechanism of Action
The mechanism of action of 1,1,1,3,3,3-Hexafluoro-2-(6-methylpyridin-3-yl)propan-2-ol involves its interaction with molecular targets through various pathways:
Molecular Targets: The compound interacts with enzymes, receptors, and other proteins, often forming stable complexes that modulate their activity.
Pathways Involved: The pathways involved in its mechanism of action include inhibition of specific enzymes, modulation of receptor activity, and alteration of protein-protein interactions.
Comparison with Similar Compounds
1,1,1,3,3,3-Hexafluoro-2-(6-methylpyridin-3-yl)propan-2-ol can be compared with other similar compounds to highlight its uniqueness:
Similar Compounds: Compounds such as 1,1,1,3,3,3-Hexafluoro-2-propanol and 1,1,1,3,3,3-Hexafluoro-2-methyl-2-propanol share similar fluorinated structures but differ in their functional groups and reactivity.
Uniqueness: The presence of the pyridine ring and the specific arrangement of fluorine atoms in this compound confer unique chemical properties, making it particularly useful in specialized applications.
Properties
Molecular Formula |
C9H7F6NO |
|---|---|
Molecular Weight |
259.15 g/mol |
IUPAC Name |
1,1,1,3,3,3-hexafluoro-2-(6-methylpyridin-3-yl)propan-2-ol |
InChI |
InChI=1S/C9H7F6NO/c1-5-2-3-6(4-16-5)7(17,8(10,11)12)9(13,14)15/h2-4,17H,1H3 |
InChI Key |
MXPRSHFXNZNYMP-UHFFFAOYSA-N |
Canonical SMILES |
CC1=NC=C(C=C1)C(C(F)(F)F)(C(F)(F)F)O |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


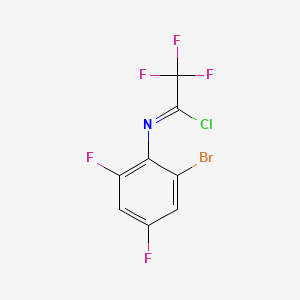


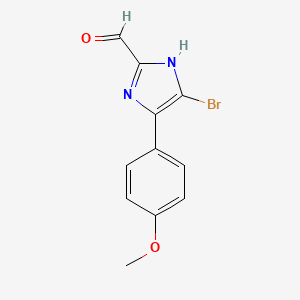
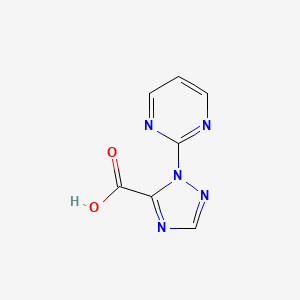
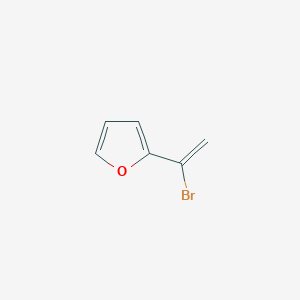
![3-Bromo-6-nitrodibenzo[b,d]thiophene 5,5-Dioxide](/img/structure/B13693759.png)
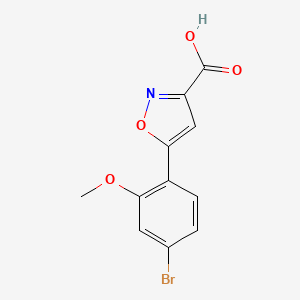
![5-(2-Fluorophenyl)-1-[(4-fluorophenyl)sulfonyl]-1H-pyrrole-3-carbaldehyde](/img/structure/B13693775.png)
![4-[4,7-Bis(benzyloxy)-1,3-dioxo-2-isoindolinyl]-N,N-diisopropylbutanamide](/img/structure/B13693779.png)
![Methyl (S)-5-Amino-6-[(oxetan-2-ylmethyl)amino]picolinate](/img/structure/B13693780.png)
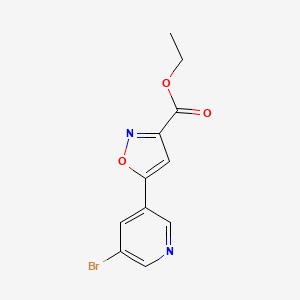
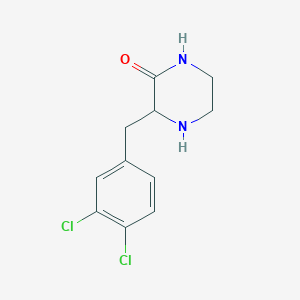
![3-(Benzo[d][1,3]dioxol-4-yl)isoxazol-5-amine](/img/structure/B13693797.png)
